molecular formula C20H20N2OS B11360022 N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

Cat. No.: B11360022
M. Wt: 336.5 g/mol
InChI Key: UWOLFVWTZSEYMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide typically involves the reaction of 2-ethyl-6-methylaniline with 2-phenyl-1,3-thiazole-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. The exact mechanism of action would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • N-(2-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
  • N-(2-ethyl-6-methylphenyl)-2-(1,3-thiazol-4-yl)acetamide

Uniqueness

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both the thiazole ring and the phenyl group contributes to its distinct properties compared to similar compounds.

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide

InChI

InChI=1S/C20H20N2OS/c1-3-15-11-7-8-14(2)19(15)22-18(23)12-17-13-24-20(21-17)16-9-5-4-6-10-16/h4-11,13H,3,12H2,1-2H3,(H,22,23)

InChI Key

UWOLFVWTZSEYMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CC2=CSC(=N2)C3=CC=CC=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.